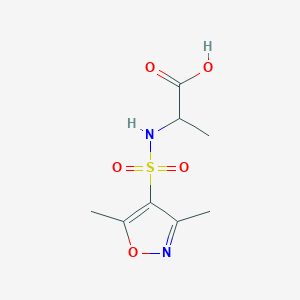![molecular formula C12H8N4O2S B2450715 5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866008-41-5](/img/structure/B2450715.png)
5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione” is a heterocyclic compound that contains a 1,2,4-triazole ring . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These methods typically involve multistep synthetic routes and the use of spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy for structure confirmation .Molecular Structure Analysis
The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . The presence of specific functional groups can be identified through characteristic signals in the IR spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve the transformation of certain functional groups and the formation of new bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These properties include melting point, IR spectrum, 1H-NMR spectrum, and 13C NMR spectrum .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound's involvement in the synthesis of heterocyclic compounds is significant. Research has highlighted the synthetic utilities of o-phenylenediamines, which are integral in the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, as well as their azolylthiazole derivatives. These compounds are important in the development of new medicines, especially considering the ongoing search for effective treatments against various types of cancer and antibiotic-resistant pathogens (Ibrahim, 2011).
Antimicrobial and Antitumor Agents
The compound's derivatives, specifically 2,4-thiazolidinediones (TZDs), are recognized for their antimicrobial, antitumor, and antidiabetic properties. These derivatives, known as glitazones, serve as a versatile heterocyclic pharmacophore, offering a wide range of biological activities and opportunities for structural modification. This adaptability and range of biological activities make these compounds particularly attractive for medicinal chemists (Singh et al., 2022).
Pharmacological Importance
The pharmacological importance of derivatives like 1,3-thiazolidin-4-ones, which include classical isosteres like glitazone and rhodanine, cannot be understated. These compounds are present in commercial pharmaceuticals and show promising potential against various diseases. The synthesis of these compounds has a rich history, dating back to the mid-19th century, and continues to be a vital part of medicinal chemistry (Santos et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit various biological activities, including anticancer effects . These activities are often attributed to the interaction of these compounds with their respective targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to affect various biochemical pathways, often leading to downstream effects such as cell death in cancer cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall efficacy .
Result of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit various biological activities, including anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances.
Safety and Hazards
Propriétés
IUPAC Name |
(5Z)-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMTSLWEQCJKK-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

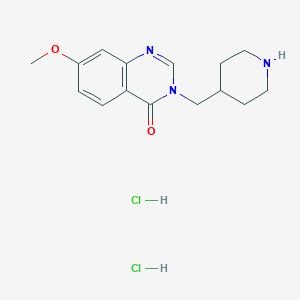

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)
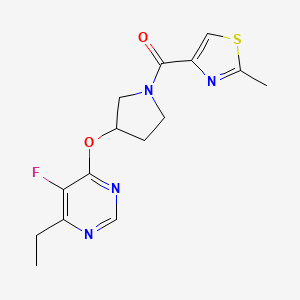
![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)

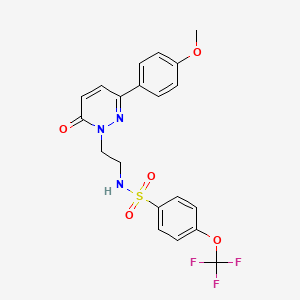
![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)
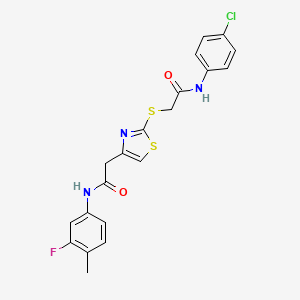
![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)
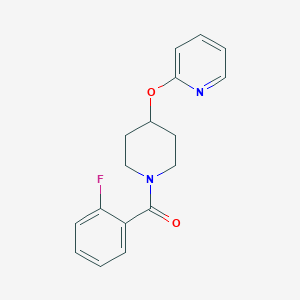
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)
